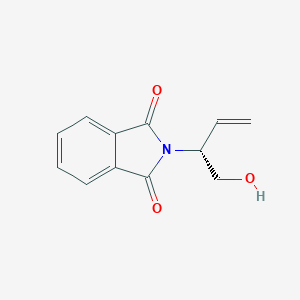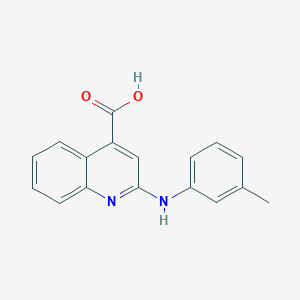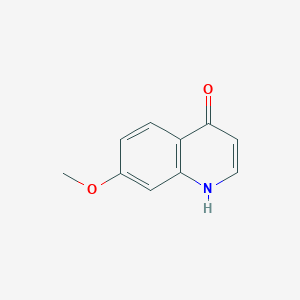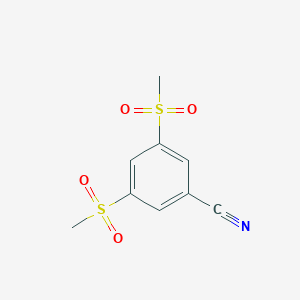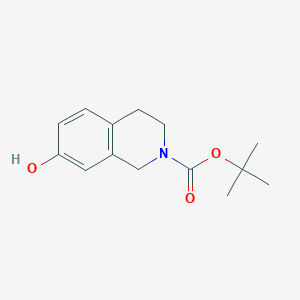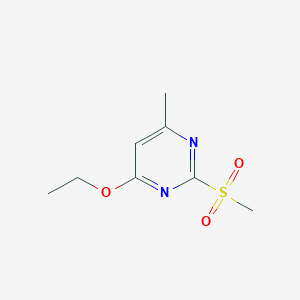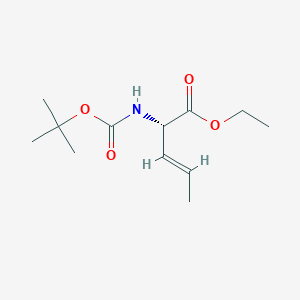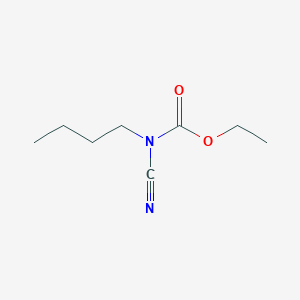
Ethyl N-butyl-N-cyanocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CL-394739は、科学研究の様々な分野で大きな関心を集めている合成化合物です。この化合物は、そのユニークな化学構造と特性により、化学、生物学、医学、そして産業における研究の貴重な対象となっています。
準備方法
合成経路と反応条件: CL-394739の合成には、それぞれ特定の試薬と条件を必要とする複数のステップが含まれます。 一般的な合成経路の1つは、N-(3-クロロ-5-(トリフルオロメチル)フェニル)-3-((6-(4-ヒドロキシピペリジン-1-イル)イミダゾ[1,2-b]ピリダジン-3-イル)エチニル)-2-メチルベンザミドと様々な試薬を制御された条件下で反応させることです 。反応条件は通常、目的の生成物を高い純度と収率で得るために、特定の温度、溶媒、触媒を含みます。
工業生産方法: CL-394739の工業生産には、多くの場合、収率を最大化しコストを最小限に抑えるために最適化された反応条件を用いた大規模合成が用いられます。 これには、反応パラメータを正確に制御するための自動システムの使用や、最終生成物が業界基準を満たすように結晶化やクロマトグラフィーなどの精製技術の実施が含まれる場合があります .
化学反応の分析
反応の種類: CL-394739は、酸化、還元、置換などの様々な化学反応を起こします。これらの反応は、特定の用途に合わせて化合物の構造と特性を改変するために不可欠です。
一般的な試薬と条件: CL-394739の反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロゲンなどの置換試薬が含まれます。 温度、溶媒、pHなどの反応条件は、目的の結果を得るために慎重に制御されます .
生成される主な生成物: CL-394739の反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります。 例えば、酸化反応ではヒドロキシル化誘導体が生成され、置換反応では様々な官能基が化合物に導入されることがあります .
科学研究における用途
CL-394739は、そのユニークな特性により、幅広い科学研究用途があります。化学では、より複雑な分子の合成のための構成要素として使用されます。生物学では、細胞プロセスや分子間相互作用を研究するためのツールとして役立ちます。医学では、CL-394739は、薬物開発における役割など、その潜在的な治療効果について研究されています。 また、この化合物は、特に新素材や化学プロセスの開発において、産業にも応用されています .
科学的研究の応用
CL-394739 has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a tool for studying cellular processes and molecular interactions. In medicine, CL-394739 is investigated for its potential therapeutic effects, including its role in drug development. Additionally, the compound finds applications in industry, particularly in the development of new materials and chemical processes .
作用機序
CL-394739の作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、標的タンパク質に結合し、その活性を調節し、下流のシグナル伝達経路に影響を与えることで効果を発揮します。 これにより、遺伝子発現、タンパク質機能、細胞挙動の変化など、様々な生物学的効果が生じることがあります .
類似化合物の比較
CL-394739は、そのユニークさを強調するために、他の類似の化合物と比較することができます。類似の化合物には、関連する化学構造または類似の生物学的活性を有する化合物が含まれます。例えば、同様のイミダゾ[1,2-b]ピリダジン-3-イルコアを有する化合物または同じ分子経路を標的とする化合物は、比較のために考慮することができます。 CL-394739のユニークな側面には、様々な用途における特定の結合親和性、選択性、効力などが含まれます .
類似化合物との比較
CL-394739 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with related chemical structures or similar biological activities. For example, compounds with similar imidazo[1,2-b]pyridazin-3-yl cores or those that target the same molecular pathways can be considered for comparison. The unique aspects of CL-394739 may include its specific binding affinity, selectivity, and potency in various applications .
特性
CAS番号 |
187239-09-4 |
|---|---|
分子式 |
C8H14N2O2 |
分子量 |
170.21 g/mol |
IUPAC名 |
ethyl N-butyl-N-cyanocarbamate |
InChI |
InChI=1S/C8H14N2O2/c1-3-5-6-10(7-9)8(11)12-4-2/h3-6H2,1-2H3 |
InChIキー |
ZHSFFLFNJIBHCY-UHFFFAOYSA-N |
SMILES |
CCCCN(C#N)C(=O)OCC |
正規SMILES |
CCCCN(C#N)C(=O)OCC |
同義語 |
Carbamic acid, butylcyano-, ethyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


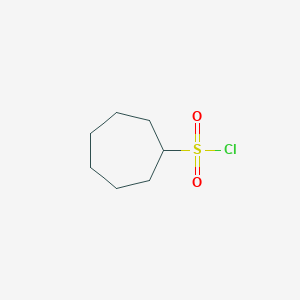
![Furo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B63691.png)
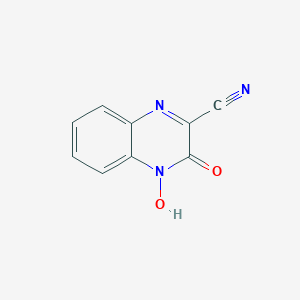
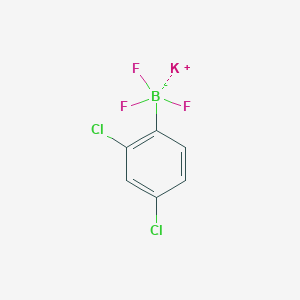
![(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoicacid](/img/structure/B63696.png)
